2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid
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Overview
Description
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is a compound that features a cyano group, a triazole ring, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid typically involves the cycloaddition reaction of azides and alkynes to form the triazole ring. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like sodium ascorbate. The cyano group and acrylic acid moiety can be introduced through subsequent reactions involving nitriles and carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid involves its interaction with biological targets through the triazole ring. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyano group can also participate in interactions with nucleophiles in biological systems, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(1-phenyl-1H-1,2,3-triazol-4-yl)acrylic acid
- 2-Cyano-3-(1-ethyl-1H-1,2,3-triazol-4-yl)acrylic acid
Uniqueness
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is unique due to the presence of the methyl group on the triazole ring, which can influence its reactivity and interactions with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
(E)-2-cyano-3-(1-methyltriazol-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-11-4-6(9-10-11)2-5(3-8)7(12)13/h2,4H,1H3,(H,12,13)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMARXZFFFIVGC-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C=C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=N1)/C=C(\C#N)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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